

# Application Notes: Fast Photochemical Oxidation of Proteins (FPOP) for Protein Labeling Experiments

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## Compound of Interest

Compound Name: *Etpop*

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## Introduction

Fast Photochemical Oxidation of Proteins (FPOP) is a powerful mass spectrometry-based footprinting technique used to study protein higher-order structure, protein-protein interactions, and protein-ligand binding. The method utilizes hydroxyl radicals ( $\bullet\text{OH}$ ) generated by the laser-induced photolysis of hydrogen peroxide to irreversibly label solvent-exposed amino acid side chains.<sup>[1][2][3]</sup> The labeling occurs on a microsecond timescale, which is faster than most protein conformational changes, providing a "snapshot" of the protein's structure in solution.<sup>[4]</sup><sup>[5][6]</sup> This technique is particularly valuable for analyzing dynamic systems and has applications in various fields, including structural biology, drug discovery, and proteomics.<sup>[1][3]</sup>

## Principle of FPOP

The core principle of FPOP involves the rapid, irreversible covalent labeling of solvent-accessible amino acid residues by hydroxyl radicals.<sup>[2][3]</sup> The workflow begins with the photolysis of a low concentration of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) using a pulsed excimer laser, typically at 248 nm.<sup>[3][7]</sup> This generates a high flux of hydroxyl radicals in a very short time frame. These highly reactive radicals then diffuse and react with the side chains of 19 of the 20 common amino acids, with the most prevalent modification being an oxidation that results in a +16 Da mass shift.<sup>[2][7]</sup>

A radical scavenger is included in the solution to quench the hydroxyl radicals within microseconds, ensuring that the labeling is fast and that the protein's native conformation is not perturbed by the labeling process itself.[2][3] Following the labeling reaction, the protein is proteolytically digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the sites and extent of modification.[7] By comparing the modification patterns of a protein in different states (e.g., with and without a ligand), researchers can infer changes in solvent accessibility and thus map interaction interfaces and conformational changes.[8][9]

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## Quantitative Data Presentation

The quantitative output of an FPOP experiment is the extent of modification for each peptide, which reflects the solvent accessibility of the amino acid residues within that peptide. This data can be used to compare protein conformations under different conditions.

Parameter	Typical Value/Range	Notes
Labeling Timescale	Microseconds ( $\mu$ s)	Faster than most protein unfolding events, ensuring labeling of the native state. <a href="#">[2]</a> <a href="#">[3]</a>
Laser Pulse Duration	Nanoseconds (ns)	Typically a 20 ns pulse from a KrF excimer laser is used. <a href="#">[10]</a>
Hydroxyl Radical Lifetime	~1 microsecond ( $\mu$ s)	Controlled by the concentration of a radical scavenger, such as glutamine. <a href="#">[2]</a> <a href="#">[3]</a>
Mass Shift of Oxidation	+15.9949 Da	The most common modification, corresponding to the addition of an oxygen atom. <a href="#">[7]</a>
Sequence Coverage	>90%	Often achievable with a combination of proteases. <a href="#">[11]</a>
Signal-to-Noise Ratio (SNR)	Variable	Dependent on instrument sensitivity and sample complexity. Higher SNR allows for more accurate quantification of modification.
False Discovery Rate (FDR)	<5%	A common statistical threshold used in the analysis of mass spectrometry data to ensure the reliability of peptide identifications. <a href="#">[2]</a>

## Applications

FPOP has a wide range of applications in understanding protein structure and function:

- Epitope Mapping: Identifying the binding site of an antibody on its antigen by comparing the solvent accessibility of the antigen in its free and antibody-bound states.[\[1\]](#)[\[4\]](#)
- Protein-Ligand Interactions: Mapping the binding sites of small molecules, peptides, or other proteins.[\[1\]](#)[\[4\]](#) This is particularly useful in drug development for validating target engagement and understanding the mechanism of action.
- Protein Folding and Unfolding: Capturing transient folding intermediates and studying the dynamics of protein conformational changes.[\[1\]](#)[\[5\]](#)
- Membrane Protein Structural Analysis: Probing the solvent-accessible regions of membrane proteins in their native-like environments.[\[3\]](#)[\[7\]](#)
- In-Cell and In-Vivo Footprinting: FPOP can be applied to living cells (IC-FPOP) and even whole organisms to study protein structure and interactions in their native biological context.[\[2\]](#)[\[12\]](#)

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## Experimental Protocols

### In Vitro FPOP Protocol for Protein Structure Analysis

This protocol outlines the general steps for performing an FPOP experiment on a purified protein to analyze its structure and solvent accessibility.

Materials:

- Purified protein of interest (1-10  $\mu$ M)
- Hydrogen peroxide ( $H_2O_2$ ), 30% solution
- Radical scavenger (e.g., 20 mM glutamine)
- Quenching solution (e.g., catalase and methionine)
- Protease (e.g., trypsin)

- Buffers for protein stability and digestion
- LC-MS/MS system

Procedure:

- Sample Preparation:
  - Prepare the protein sample in a suitable buffer that does not scavenge hydroxyl radicals.
  - Add the radical scavenger (e.g., glutamine) to the protein solution.
  - Prepare a control sample without  $\text{H}_2\text{O}_2$  and a laser-off control sample with  $\text{H}_2\text{O}_2$  but no laser exposure to account for background oxidation.
- FPOP Reaction:
  - Set up the FPOP flow system, which typically consists of a syringe pump, a fused silica capillary, and a laser exposure window.
  - Mix the protein solution with  $\text{H}_2\text{O}_2$  (final concentration typically 10-20 mM) immediately before it enters the laser exposure region.
  - Irradiate the flowing sample with a pulsed KrF excimer laser (248 nm). The flow rate and laser frequency should be optimized to ensure each protein molecule is exposed to a single laser pulse.
  - Collect the labeled sample in a tube containing a quenching solution (catalase to remove excess  $\text{H}_2\text{O}_2$  and methionine to scavenge any remaining radicals).
- Sample Processing:
  - Denature, reduce, and alkylate the protein sample to prepare it for digestion.
  - Digest the protein with a protease (e.g., trypsin) overnight at 37°C.
- LC-MS/MS Analysis:

- Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
- Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
- Data Analysis:
  - Use a specialized software package (e.g., FragPipe with the FPOP workflow) to search the MS/MS data against a protein database, allowing for variable oxidative modifications. [\[13\]](#)
  - Quantify the extent of modification for each identified peptide in the laser-on sample and subtract the background oxidation from the control samples.
  - Map the modification sites onto the protein structure to infer solvent accessibility.

## FPOP Protocol for Protein-Protein Interaction Mapping

This protocol is designed to identify the interaction interface between two proteins.

Materials:

- Purified proteins of interest (Protein A and Protein B)
- All materials listed in the in vitro protocol

Procedure:

- Sample Preparation:
  - Prepare three sets of samples:
    - Protein A alone
    - Protein B alone
    - Protein A and Protein B incubated together to form a complex
  - Add the radical scavenger to all samples.

- FPOP Reaction:
  - Perform the FPOP reaction on all three samples as described in the in vitro protocol.
- Sample Processing and LC-MS/MS Analysis:
  - Process and analyze all samples by LC-MS/MS as described previously.
- Data Analysis:
  - Quantify the extent of peptide modification for each protein in all three conditions.
  - Identify peptides that show a significant decrease in modification in the complex compared to the individual proteins. These "protected" regions are likely part of the interaction interface.
  - Conversely, identify any peptides that show an increase in modification, which may indicate conformational changes upon binding.

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## Signaling Pathway Studied by FPOP: Calmodulin Signaling

FPOP has been successfully applied to study the calcium-calmodulin signaling pathway. Calmodulin (CaM) is a calcium-binding protein that regulates the activity of numerous other proteins in response to changes in intracellular calcium concentration. FPOP can be used to monitor the conformational changes in CaM upon calcium binding and its subsequent interaction with target proteins.<sup>[11]</sup>

In a typical experiment, FPOP is performed on apo-CaM (calcium-free) and holo-CaM (calcium-bound). The results show which regions of CaM become more or less solvent-exposed upon calcium binding, providing insights into the mechanism of its activation. Furthermore, by performing FPOP on the CaM-target protein complex, the interaction interface can be mapped.<sup>[11]</sup>

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